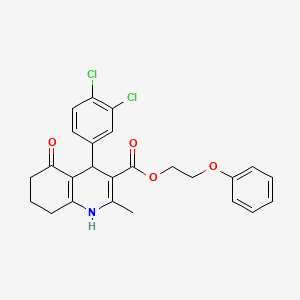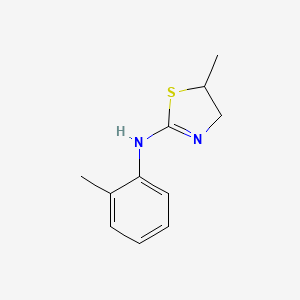![molecular formula C17H18N2O B5000607 2-[(4-ETHYLPHENOXY)METHYL]-7-METHYL-1H-1,3-BENZODIAZOLE](/img/structure/B5000607.png)
2-[(4-ETHYLPHENOXY)METHYL]-7-METHYL-1H-1,3-BENZODIAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Ethylphenoxy)methyl]-7-methyl-1H-1,3-benzodiazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzodiazole ring, which is known for its stability and reactivity, making it a valuable candidate for various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary targets of 2-[(4-ethylphenoxy)methyl]-4-methyl-1H-benzimidazole are various bacterial and fungal strains . This compound has shown significant antimicrobial properties, making it effective against both Gram-positive and Gram-negative bacteria, as well as fungi .
Mode of Action
The compound interacts with its microbial targets by disrupting essential biological processes, leading to their inhibition or death
Biochemical Pathways
Given its antimicrobial properties, it likely interferes with essential microbial pathways, such as cell wall synthesis or dna replication .
Result of Action
The result of the compound’s action is the inhibition of microbial growth. It has been shown to be active at low concentrations against a variety of bacterial and fungal strains . This suggests that it could potentially be used as a potent antimicrobial agent.
Biochemical Analysis
Biochemical Properties
2-[(4-ethylphenoxy)methyl]-4-methyl-1H-benzimidazole has been shown to exhibit significant antimicrobial properties. It interacts with various enzymes and proteins, particularly those involved in bacterial cell wall synthesis and fungal cell membrane integrity . The compound’s interaction with these biomolecules often results in the inhibition of enzyme activity, leading to the disruption of essential biochemical pathways in microorganisms. For instance, it has been observed to inhibit the activity of enzymes such as β-lactamases and chitin synthases, which are crucial for the survival of bacteria and fungi, respectively .
Cellular Effects
The effects of 2-[(4-ethylphenoxy)methyl]-4-methyl-1H-benzimidazole on cellular processes are profound. In bacterial cells, the compound disrupts cell wall synthesis, leading to cell lysis and death . In fungal cells, it interferes with cell membrane integrity, causing increased permeability and subsequent cell death . Additionally, 2-[(4-ethylphenoxy)methyl]-4-methyl-1H-benzimidazole has been shown to affect cell signaling pathways, particularly those involved in stress responses and apoptosis. This compound can induce the expression of stress-related genes and proteins, leading to programmed cell death in pathogenic microorganisms .
Molecular Mechanism
At the molecular level, 2-[(4-ethylphenoxy)methyl]-4-methyl-1H-benzimidazole exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, inhibiting their activity and preventing the completion of vital biochemical reactions . For example, the compound’s binding to β-lactamases prevents these enzymes from breaking down β-lactam antibiotics, thereby enhancing the efficacy of these drugs against resistant bacterial strains . Similarly, its interaction with chitin synthases inhibits the synthesis of chitin, a key component of fungal cell walls, leading to cell death .
Temporal Effects in Laboratory Settings
The stability and effectiveness of 2-[(4-ethylphenoxy)methyl]-4-methyl-1H-benzimidazole have been studied extensively in laboratory settings. Over time, the compound has been shown to maintain its antimicrobial activity, although some degradation may occur under certain conditions . Long-term studies have indicated that the compound remains effective in inhibiting microbial growth for extended periods, making it a promising candidate for therapeutic applications . Its stability can be influenced by factors such as temperature, pH, and exposure to light .
Dosage Effects in Animal Models
In animal models, the effects of 2-[(4-ethylphenoxy)methyl]-4-methyl-1H-benzimidazole vary with dosage. At lower doses, the compound effectively inhibits microbial growth without causing significant adverse effects . At higher doses, some toxic effects have been observed, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing toxicity .
Metabolic Pathways
2-[(4-ethylphenoxy)methyl]-4-methyl-1H-benzimidazole is involved in several metabolic pathways, particularly those related to its antimicrobial activity. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . Additionally, the compound’s metabolites have been shown to retain some antimicrobial activity, contributing to its overall effectiveness . The interaction of 2-[(4-ethylphenoxy)methyl]-4-methyl-1H-benzimidazole with metabolic enzymes can also influence metabolic flux and the levels of various metabolites within cells .
Transport and Distribution
The transport and distribution of 2-[(4-ethylphenoxy)methyl]-4-methyl-1H-benzimidazole within cells and tissues are critical for its effectiveness. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it accumulates in specific compartments, such as the cytoplasm and cell membrane, where it exerts its antimicrobial effects . The distribution of the compound within tissues can also influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 2-[(4-ethylphenoxy)methyl]-4-methyl-1H-benzimidazole plays a crucial role in its activity. The compound is primarily localized in the cytoplasm and cell membrane, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its effectiveness against microbial pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ethylphenoxy)methyl]-7-methyl-1H-1,3-benzodiazole typically involves the reaction of 4-ethylphenol with a suitable benzodiazole precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a cost-effective production process. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Ethylphenoxy)methyl]-7-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and dichloromethane. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(4-Ethylphenoxy)methyl]-7-methyl-1H-1,3-benzodiazole has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Ethylphenoxy)methyl]benzonitrile
- 2-[(4-Ethylphenoxy)methyl]oxirane
- 2-[(4-Ethylphenoxy)methyl]benzoylthiourea
Uniqueness
Compared to these similar compounds, 2-[(4-ethylphenoxy)methyl]-7-methyl-1H-1,3-benzodiazole stands out due to its unique benzodiazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and stability .
Properties
IUPAC Name |
2-[(4-ethylphenoxy)methyl]-4-methyl-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-3-13-7-9-14(10-8-13)20-11-16-18-15-6-4-5-12(2)17(15)19-16/h4-10H,3,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMYJNSLPXQUKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=NC3=C(C=CC=C3N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2-diphenyl-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5000534.png)
![3,5-dimethoxy-N-[(3-methylthiophen-2-yl)methyl]aniline](/img/structure/B5000539.png)
![N-(2-Methylphenyl)-6-nitrospiro[1,3-benzodiazole-2,1'-cyclohexan]-7-amine](/img/structure/B5000555.png)
![(3R,4R)-1-[(3-methylsulfanylphenyl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol](/img/structure/B5000556.png)

![N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-4-[(PHENYLSULFANYL)METHYL]BENZAMIDE](/img/structure/B5000571.png)

![N-(2-hydroxyethyl)-N-isopropyl-2-[4-(trifluoromethyl)phenyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5000584.png)
![(5Z)-5-[(Z)-3-bromo-3-phenylprop-2-enylidene]-3-(2-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5000590.png)
![5-methyl-N-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5000594.png)
![1-(4-Bromophenyl)-2-[[5-[(2-fluorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B5000601.png)
![1-[(3-methylphenyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5000604.png)
![1-[2-(3-bromophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B5000613.png)
![N-[(2-fluorophenyl)methyl]-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5000620.png)
